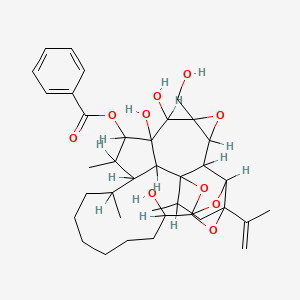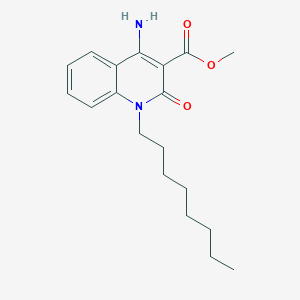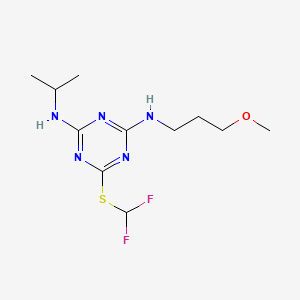
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in agriculture, medicine, and materials science. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.
Introduction of Substituents: The difluoromethylthio, methoxypropyl, and methylethyl groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace existing substituents with new ones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Use in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine: A simpler triazine derivative with fewer substituents.
6-Chloro-1,3,5-triazine-2,4-diamine: A chlorinated analog with different chemical properties.
1,3,5-Triazine-2,4-diamine, N2,N4-dimethyl-: A dimethylated derivative with distinct biological activity.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- is unique due to its specific combination of substituents, which may confer unique chemical reactivity and biological activity compared to other triazine derivatives.
Properties
CAS No. |
103427-85-6 |
|---|---|
Molecular Formula |
C11H19F2N5OS |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
6-(difluoromethylsulfanyl)-4-N-(3-methoxypropyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H19F2N5OS/c1-7(2)15-10-16-9(14-5-4-6-19-3)17-11(18-10)20-8(12)13/h7-8H,4-6H2,1-3H3,(H2,14,15,16,17,18) |
InChI Key |
BPGMAUFESKZQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NCCCOC)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
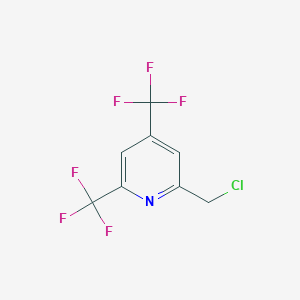
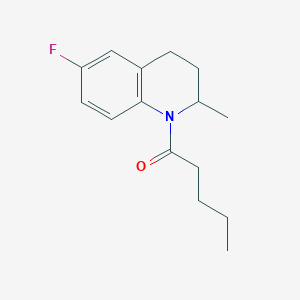
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)

![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
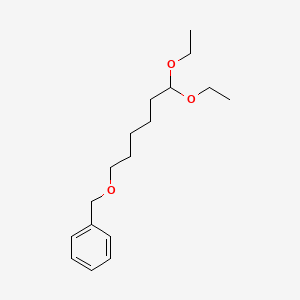
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
